

Spectroscopic Comparison of Diverse Cyclopropanecarboxamide Derivatives: A Guide for Researchers

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Compound of Interest

Compound Name:	<i>N,N</i> -dimethylcyclopropanecarboxamide
Cat. No.:	B099434

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A detailed analysis of the spectroscopic characteristics of various cyclopropanecarboxamide derivatives is presented, offering a valuable resource for researchers, scientists, and professionals engaged in drug development. This guide provides a comparative summary of key spectroscopic data, detailed experimental protocols, and a visualization of a relevant signaling pathway to contextualize the potential therapeutic applications of these compounds.

Cyclopropanecarboxamides are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. The rigid cyclopropyl moiety can impart favorable pharmacological properties, such as increased metabolic stability and enhanced binding affinity to biological targets. A thorough understanding of their spectroscopic properties is crucial for their synthesis, characterization, and the development of new therapeutic agents.

Comparative Spectroscopic Data

To facilitate a clear comparison, the following tables summarize the key spectroscopic data (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) for a selection of N-substituted cyclopropanecarboxamide derivatives. These derivatives, including N-benzyl, N-phenyl, N-(pyridin-2-yl), and N-cyclohexyl cyclopropanecarboxamide, were chosen to represent a range of electronic and steric properties.

Table 1: ^1H NMR Spectroscopic Data (δ , ppm)

Compound	Cyclopropyl Protons (CH, CH ₂)	N-H Proton	Aromatic/Cycli- c Protons	Other Protons
N-Benzylcyclopropylcarboxamide	~0.7-1.0 (m, 4H), ~1.4-1.6 (m, 1H)	~8.2 (br s, 1H)	~7.2-7.4 (m, 5H)	~4.4 (d, 2H, CH ₂ -Ph)
N-Phenylcyclopropylcarboxamide	~0.8-1.1 (m, 4H), ~1.5-1.7 (m, 1H)	~9.8 (br s, 1H)	~7.0-7.6 (m, 5H)	-
N-(Pyridin-2-yl)cyclopropanecarboxamide	~0.9-1.2 (m, 4H), ~1.7-1.9 (m, 1H)	~10.5 (br s, 1H)	~7.0-8.3 (m, 4H)	-
N-Cyclohexylcyclopropanecarboxamide	~0.6-0.9 (m, 4H), ~1.3-1.5 (m, 1H)	~7.8 (br d, 1H)	-	~1.0-1.9 (m, 10H), ~3.6 (m, 1H)

Table 2: ^{13}C NMR Spectroscopic Data (δ , ppm)

Compound	C=O	Cyclopropyl Carbons	Aromatic/Cycli c Carbons	Other Carbons
N-			~127.5, ~128.0	
Benzylcycloprop anecarboxamide	~172.5	~8.0 (2C), ~15.5	(2C), ~129.0 (2C), ~139.0	~43.0 (CH ₂ -Ph)
N-			~120.0 (2C),	
Phenylcycloprop anecarboxamide	~170.0	~8.5 (2C), ~16.0	~124.0, ~129.0 (2C), ~139.5	-
N-(Pyridin-2- yl)cyclopropanec arboxamide	~171.0	~9.0 (2C), ~16.5	~114.0, ~119.5, ~138.0, ~148.0, ~152.0	-
N-				~25.0 (2C),
Cyclohexylcyclop ropanecarboxami de	~172.0	~7.5 (2C), ~16.0	-	~25.5, ~33.0 (2C), ~48.5

Table 3: Infrared (IR) Spectroscopic Data (v, cm⁻¹)

Compound	N-H Stretch	C=O Stretch (Amide I)	N-H Bend (Amide II)	C-H Stretch (Aromatic/Aliphatic)
N-Benzylcyclopropyl anecarboxamide	~3280	~1640	~1540	~3060, ~2920
N-Phenylcyclopropyl anecarboxamide	~3300	~1655	~1530	~3050, ~2925
N-(Pyridin-2-yl)cyclopropanecarboxamide	~3250	~1670	~1525	~3070, ~2930
N-Cyclohexylcyclopropyl anecarboxamide	~3290	~1635	~1550	~2930, ~2855

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] ⁺	Key Fragment Ions
N-Benzylcyclopropanecarboxamide	175.10	106 ([C ₇ H ₈ N] ⁺), 91 ([C ₇ H ₇] ⁺), 69 ([C ₄ H ₅ O] ⁺)
N-Phenylcyclopropanecarboxamide	161.08	119 ([C ₆ H ₅ NCO] ⁺), 93 ([C ₆ H ₇ N] ⁺), 69 ([C ₄ H ₅ O] ⁺)
N-(Pyridin-2-yl)cyclopropanecarboxamide	162.08	120 ([C ₅ H ₄ NNCO] ⁺), 94 ([C ₅ H ₆ N ₂] ⁺), 69 ([C ₄ H ₅ O] ⁺)
N-Cyclohexylcyclopropanecarboxamide	167.13	124 ([C ₇ H ₁₀ NO] ⁺), 83 ([C ₆ H ₁₁] ⁺), 69 ([C ₄ H ₅ O] ⁺)

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques. Detailed experimental protocols are provided below for reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6), with tetramethylsilane (TMS) used as an internal standard. For ^1H NMR, chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00). For ^{13}C NMR, chemical shifts are reported in ppm relative to the solvent peak (CDCl_3 : δ 77.16; DMSO-d_6 : δ 39.52).

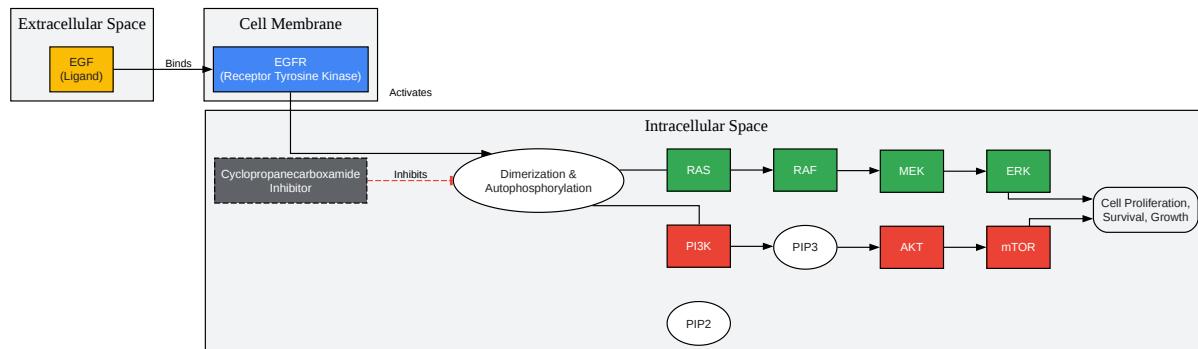
Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer. Solid samples were analyzed as KBr pellets, while liquid samples were analyzed as thin films between NaCl plates. The spectra were recorded in the range of 4000-400 cm^{-1} , and the absorption frequencies are reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS): Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The samples were introduced via a direct insertion probe or a gas chromatograph. The ionization energy was typically set at 70 eV. The mass-to-charge ratios (m/z) of the molecular ion and major fragment ions are reported.

Signaling Pathway in a Biological Context

Cyclopropanecarboxamide derivatives have shown promise as inhibitors of various enzymes and signaling pathways implicated in diseases such as cancer.^{[1][2]} One such critical pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which plays a central role in regulating cell growth, proliferation, and survival.^[3] Dysregulation of the EGFR pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. Certain cyclopropanecarboxamide derivatives are being explored for their potential to modulate this pathway.^{[1][2]}

The following diagram illustrates a simplified overview of the EGFR signaling pathway and indicates a potential point of intervention for a hypothetical cyclopropanecarboxamide-based inhibitor.

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Caption: EGFR Signaling Pathway Inhibition.

This guide provides a foundational spectroscopic comparison of several cyclopropanecarboxamide derivatives. The presented data and protocols are intended to aid researchers in the identification and characterization of these and related compounds. The visualization of the EGFR signaling pathway highlights a potential mechanism of action for this class of molecules in a therapeutic context, underscoring the importance of continued research in this area.

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